1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride
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Overview
Description
1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride is a versatile chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is known for its unique chemical structure, which includes a cyclopropane ring and a pyrazole moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Cyclopropanation: The cyclopropane ring is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst such as rhodium or copper.
Amine Introduction: The amine group is introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclopropane intermediate.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, nucleophilic catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or cyclopropane ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole or cyclopropane derivatives.
Scientific Research Applications
1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
DNA/RNA Interaction: Interacting with genetic material, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride can be compared with other similar compounds, such as:
1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine: The free base form without the dihydrochloride salt.
1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;monohydrochloride: A similar compound with only one hydrochloride group.
1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;trihydrochloride: A compound with three hydrochloride groups, potentially exhibiting different solubility and stability properties.
The uniqueness of this compound lies in its specific chemical structure and the presence of two hydrochloride groups, which may influence its solubility, stability, and biological activity.
Properties
IUPAC Name |
1-(2-methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-6(2-5-9-10)7(8)3-4-7;;/h2,5H,3-4,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURMLVSBMOQAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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